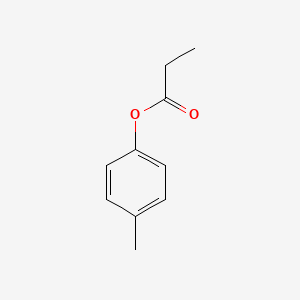

Propanoic acid, 4-methylphenyl ester

Description

Structure

3D Structure

Properties

CAS No. |

7495-84-3 |

|---|---|

Molecular Formula |

C10H12O2 |

Molecular Weight |

164.2 g/mol |

IUPAC Name |

(4-methylphenyl) propanoate |

InChI |

InChI=1S/C10H12O2/c1-3-10(11)12-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |

InChI Key |

YFHVPIIQKCJXMO-UHFFFAOYSA-N |

SMILES |

CCC(=O)OC1=CC=C(C=C1)C |

Canonical SMILES |

CCC(=O)OC1=CC=C(C=C1)C |

Other CAS No. |

7495-84-3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methylphenyl Propanoate

Direct Esterification and Transesterification Approaches

Direct esterification, the reaction of a carboxylic acid with an alcohol (or phenol), and transesterification are fundamental methods for synthesizing esters like 4-methylphenyl propanoate. While the direct esterification of phenols can be challenging compared to alcohols, various catalytic systems have been developed to facilitate this transformation efficiently. researchgate.netacs.orggoogle.com

Heterogeneous Catalysis in Ester Synthesis

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions, contributing to more environmentally benign processes. researchgate.netmdpi.com

Acid-activated clays (B1170129) have emerged as effective and inexpensive catalysts for the synthesis of p-cresyl esters. researchgate.net Research has demonstrated the use of acid-activated Indian bentonite (B74815) (AAIB) for the direct esterification of propanoic acid with p-cresol (B1678582). researchgate.net The study highlighted that reaction conditions, such as the choice of solvent, significantly impact the yield. For instance, the esterification of stearic acid with p-cresol using AAIB gave a 96% yield when refluxed in o-xylene (B151617) for 6 hours, whereas the yield was substantially lower in other solvents like toluene. researchgate.net This suggests that higher temperatures are crucial for achieving high conversion rates in a reasonable timeframe. researchgate.net The AAIB catalyst is noted for being recoverable and recyclable without significant loss of activity. researchgate.net

Other solid acid catalysts investigated for similar esterifications include Montmorillonite (B579905) K10, zirconia (ZrO2), and sulfated zirconia (S-ZrO2). researchgate.net When comparing these with AAIB for the esterification of p-cresol, AAIB was found to be the most active. researchgate.net

Table 1: Heterogeneous Catalysts in p-Cresol Esterification

| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |

| Acid-Activated Indian Bentonite (AAIB) | Propanoic acid, p-Cresol | o-Xylene | Reflux, 6 hr | 29% | researchgate.net |

| Acid-Activated Indian Bentonite (AAIB) | Stearic acid, p-Cresol | o-Xylene | Reflux, 6 hr | 96% | researchgate.net |

| Montmorillonite K10 | Stearic acid, p-Cresol | Not Specified | Not Specified | Active, but less than AAIB | researchgate.net |

| ZrO2 | Stearic acid, p-Cresol | Not Specified | Not Specified | Active, but less than AAIB | researchgate.net |

Homogeneous Catalysis for Optimized Yields

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in esterification due to their high activity. mdpi.comceon.rs Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA) are common choices. researchgate.netceon.rs

Studies on the esterification of propanoic acid with various alcohols using sulfuric acid as a catalyst have shown that reaction parameters like temperature and reactant molar ratio significantly influence the yield. ceon.rs For the synthesis of n-propyl propanoate, a yield of 96.9% was achieved at 65°C with a specific molar ratio of acid to alcohol to catalyst. ceon.rs Though this involves an aliphatic alcohol, the principles of optimizing conditions are transferable to phenolic esterifications. The use of a homogeneous catalyst like p-TSA was also noted in comparison studies, though solid acid catalysts like AAIB were found to be more active under the tested conditions for p-cresol esterification. researchgate.net

Table 2: Homogeneous Catalysis for Propanoate Ester Synthesis

| Catalyst | Reactants | Molar Ratio (Acid:Alcohol:Catalyst) | Temperature | Time | Yield | Reference |

| H₂SO₄ | Propanoic acid, 1-Propanol | 1:10:0.20 | 65°C | 210 min | 96.9% | ceon.rs |

| p-TSA | Stearic acid, p-Cresol | Not Specified | Not Specified | Not Specified | Active, but less than AAIB | researchgate.net |

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis, utilizing enzymes like lipases, presents a green alternative for ester synthesis, characterized by high selectivity (regio-, chemo-, and enantioselectivity), mild reaction conditions, and the absence of cofactors. nih.govresearchgate.net Lipases are particularly effective and show excellent stability in organic solvents. nih.gov

The enzymatic synthesis of p-cresyl esters has been reported using lipases from porcine pancreas and Rhizomucor miehei. researchgate.net It was observed that for shorter chain carboxylic acids (C2-C4), porcine pancreas lipase (B570770) could achieve ester yields above 30%. researchgate.net However, these enzymatic methods can sometimes be hampered by long reaction times and lower yields compared to conventional chemical methods. researchgate.net For instance, the lipase-catalyzed synthesis of p-cresyl laurate using Rhizomucor miehei lipase reached a maximum conversion of 74.4% under optimized, non-solvent conditions. researchgate.net The use of immobilized enzymes, such as Novozym 435 (Candida antarctica lipase B), is a common strategy to enhance stability and reusability, which is crucial for industrial applications. nih.gov

Table 3: Enzymatic Synthesis of Cresyl Esters

| Enzyme | Reactants | Conditions | Yield/Conversion | Reference |

| Porcine Pancreas Lipase | C2-C4 Carboxylic Acids, p-Cresol | Not Specified | >30% Yield | researchgate.net |

| Rhizomucor miehei Lipase | Lauric Acid, p-Cresol | Optimized, non-solvent | 74.4% Conversion | researchgate.net |

Alternative Synthetic Pathways

Beyond direct esterification, other synthetic routes offer flexibility and can be advantageous under specific circumstances.

Acylation Reactions Involving Phenolic Precursors

The acylation of phenols using an acyl chloride (like propanoyl chloride) or an anhydride (B1165640) is a classic and highly effective method for preparing phenolic esters. lew.rochemguide.co.uk This reaction is typically rapid and proceeds with high yields. The reaction of p-cresol with an acyl chloride like ethanoyl chloride is vigorous, producing the corresponding ester and hydrogen chloride gas. chemguide.co.uk

Phase-transfer catalysis (PTC) can be employed to facilitate the O-acylation of phenols under mild conditions. lew.roingentaconnect.com In a typical PTC setup, the phenoxide anion is generated in an aqueous alkaline phase and transferred to an organic phase containing the acyl chloride by a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt. lew.ro This method allows for rapid and effective esterification at low temperatures (e.g., 0°C) with high yields. ingentaconnect.com For example, the O-acylation of various p-substituted phenols with alkanoyl chlorides under PTC conditions has been shown to be a superior process compared to other classic esterification methods. ingentaconnect.com

Table 4: Acylation of Phenolic Precursors

| Reaction Type | Reactants | Catalyst/Conditions | Key Features | Reference |

| Standard Acylation | p-Cresol, Ethanoyl chloride | None specified | Vigorous reaction, produces ester and HCl | chemguide.co.uk |

| Phase-Transfer Catalysis | p-Substituted Phenols, Alkanoyl Chlorides | Tetrabutylammonium chloride, NaOH(aq)/Dichloromethane | Rapid reaction at 0°C, high yields | ingentaconnect.com |

| Zinc-Catalyzed Acylation | p-Cresol, Benzoyl chloride | Zinc dust (catalytic) | Solvent-free, 25°C, excellent yields | researchgate.net |

Coupling Reactions for Ester Bond Formation

Modern organic synthesis includes a variety of coupling reactions for the formation of ester bonds, which can offer alternatives to traditional methods. While direct Friedel-Crafts acylation typically involves the reaction of an aromatic compound with an acyl chloride to form a ketone, related strategies can lead to esters. chemicalbook.com For instance, Lewis acids like tin(IV) chloride (SnCl₄) have been used to catalyze the ortho-acylation of p-cresol with various organic acids, including propanoic acid, under solvent-free microwave conditions, leading to C-acylated products in high yields. researchgate.net While this specific example leads to a ketone, modifications in coupling strategies can target O-acylation.

More advanced coupling methods, often utilizing transition metal catalysts, can form C-O bonds. However, for a relatively simple molecule like 4-methylphenyl propanoate, these methods are less common than the direct esterification or acylation routes described previously. The development of novel catalytic systems, including those based on polyoxometalates or encapsulated homogeneous catalysts, continues to expand the toolkit for ester synthesis, offering potential for enhanced selectivity and efficiency. mdpi.comacs.org

Green Chemistry Principles and Sustainable Synthesis

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com Key principles include maximizing atom economy, using safer solvents and reagents, increasing energy efficiency, and employing catalytic reactions over stoichiometric ones. jocpr.comnih.gov These principles are central to developing sustainable synthetic routes for 4-methylphenyl propanoate.

A primary goal of green chemistry is to minimize the use of organic solvents, which contribute significantly to chemical waste. Research has focused on developing solvent-free or reduced-solvent conditions for esterification reactions.

One effective approach involves the use of solid acid catalysts. A study demonstrated the successful synthesis of p-cresyl esters, including 4-methylphenyl propanoate, using acid-activated Indian bentonite (AAIB), an inexpensive and locally available clay. researchgate.net The reaction involves the direct esterification of p-cresol with propanoic acid. While various solvents were tested, the highest yield (96%) was achieved by refluxing in o-xylene, a higher-boiling point solvent, which facilitates the azeotropic removal of water, driving the reaction to completion. researchgate.net Although not entirely solvent-free, this method replaces corrosive and difficult-to-handle liquid acid catalysts with a recyclable solid catalyst. researchgate.net

Another prominent green methodology is the use of enzymatic catalysts, such as lipases, for ester synthesis. Lipase-catalyzed transesterification has been successfully employed to produce other flavor esters under entirely solvent-free conditions. nih.gov This biocatalytic approach offers high selectivity and operates under mild reaction conditions (moderate temperatures and neutral pH), significantly reducing energy consumption and byproduct formation. nih.gov For the synthesis of 4-methylphenyl propanoate, a similar immobilized lipase-mediated reaction between p-cresol and an appropriate propanoate source (like ethyl propanoate) represents a promising solvent-free pathway.

Table 1: Effect of Solvent on the Bentonite-Catalyzed Synthesis of p-Cresyl Stearate (Illustrative for Esterification) This table illustrates the impact of solvent choice on yield in a similar esterification reaction using the same catalyst system, highlighting the importance of reaction conditions.

| Solvent | Reaction Time (hr) | Yield (%) |

|---|---|---|

| o-Xylene | 6 | 96 |

| Toluene | 6 | 41 |

| Benzene (B151609) | 6 | <5 |

| Carbon Tetrachloride | 6 | <5 |

| Hexane | 6 | <5 |

Data sourced from a study on the direct esterification of carboxylic acids with p-cresol. researchgate.net

Atom economy, a concept introduced by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. numberanalytics.com It is a core metric of green chemistry, as reactions with high atom economy generate minimal waste. numberanalytics.comprimescholars.com

The direct esterification of p-cresol with propanoic acid is an example of a reaction with good atom economy.

Reaction: C₃H₆O₂ (Propanoic Acid) + C₇H₈O (p-Cresol) → C₁₀H₁₂O₂ (4-Methylphenyl Propanoate) + H₂O (Water)

Atom Economy Calculation:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

% Atom Economy = (164.20 / (74.08 + 108.14)) x 100 ≈ 89.1%

This means that, under ideal conditions, approximately 89.1% of the mass of the reactants is incorporated into the final product, with water being the only byproduct. In contrast, traditional methods using acyl chlorides or anhydrides have significantly lower atom economy due to the generation of stoichiometric byproducts.

Using Propionyl Chloride: The byproduct is hydrogen chloride (HCl). globalchemmall.com

Using Propionic Anhydride: The byproduct is propanoic acid. globalchemmall.com

Process efficiency extends beyond atom economy to include factors like catalyst recyclability, reaction time, and energy consumption. The use of heterogeneous catalysts like acid-activated bentonite is highly efficient, as the catalyst can be filtered off after the reaction and reused multiple times without significant loss of activity. researchgate.net This reduces waste and lowers production costs, making the process more sustainable.

Table 2: Comparison of Atom Economy for Different Synthetic Routes to 4-Methylphenyl Propanoate

| Reactants | Desired Product | Byproduct(s) | Theoretical Atom Economy (%) |

|---|---|---|---|

| Propanoic Acid + p-Cresol | 4-Methylphenyl Propanoate | H₂O | ~89.1% |

| Propionyl Chloride + p-Cresol | 4-Methylphenyl Propanoate | HCl | ~81.7% |

| Propionic Anhydride + p-Cresol | 4-Methylphenyl Propanoate | Propanoic Acid | ~68.9% |

Scale-Up and Process Optimization in Synthetic Chemistry

Scaling a synthetic process from the laboratory to industrial production introduces numerous challenges, including managing reaction volumes, ensuring safety, controlling costs, and simplifying purification. bg.ac.rs For 4-methylphenyl propanoate, process optimization focuses on creating a robust, efficient, and cost-effective manufacturing method.

A key optimization parameter is the choice of catalyst and reaction type. For large-scale batch production, the use of an inexpensive and recyclable solid catalyst like bentonite clay is advantageous over homogeneous catalysts that require complex separation. researchgate.net Optimization would involve determining the ideal catalyst loading, temperature, and pressure to maximize yield while minimizing reaction time and energy input.

A modern approach to scale-up is the implementation of continuous-flow processing. This methodology has been successfully developed for the synthesis of the precursor p-cresol, demonstrating its potential to improve safety by avoiding the accumulation of unstable intermediates. researchgate.net In a continuous-flow setup for the synthesis of 4-methylphenyl propanoate, reactants would be continuously pumped through a heated reactor containing a packed bed of a solid catalyst. This technique offers superior heat and mass transfer, precise control over reaction conditions, and higher throughput, leading to a more consistent product quality and a safer process.

Purification is another critical aspect of scale-up. While laboratory syntheses may rely on chromatography, this method is generally not feasible for large-scale industrial production. bg.ac.rs Therefore, process optimization must focus on developing non-chromatographic purification methods, such as distillation, for isolating the final 4-methylphenyl propanoate product.

Table 3: Key Parameters for Process Optimization and Scale-Up

| Parameter | Batch Process | Continuous-Flow Process | Key Advantage of Optimization |

|---|---|---|---|

| Catalyst | Heterogeneous (e.g., Bentonite Clay) | Packed-Bed Heterogeneous | Cost reduction, simplified separation, reusability. researchgate.net |

| Reaction Control | Temperature/Pressure control of large vessel | Precise control of temperature/residence time | Improved safety, consistency, and yield. researchgate.net |

| Purification | Distillation, Crystallization | In-line separation/Distillation | Avoidance of costly and non-scalable chromatography. bg.ac.rs |

| Throughput | Limited by vessel size | High, continuous production | Increased productivity. researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 4 Methylphenyl Propanoate

Hydrolytic Stability and Degradation Pathways

The stability of the ester bond in 4-methylphenyl propanoate is a critical aspect of its chemical profile. Hydrolysis, the cleavage of this bond by water, can be catalyzed by either acids or bases, leading to the formation of propanoic acid and p-cresol (B1678582).

Acid-Catalyzed Hydrolysis Investigations

The acid-catalyzed hydrolysis of esters like 4-methylphenyl propanoate is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of p-cresol yield propanoic acid and regenerate the acid catalyst.

The general mechanism for acid-catalyzed ester hydrolysis (AAC2) is depicted below:

Protonation of the carbonyl oxygen: R-CO-OR' + H⁺ ⇌ R-C(OH⁺)-OR'

Nucleophilic attack by water: R-C(OH⁺)-OR' + H₂O ⇌ R-C(OH)(OH₂⁺)-OR'

Proton transfer: R-C(OH)(OH₂⁺)-OR' ⇌ R-C(OH)₂-OR'H⁺

Elimination of the alcohol: R-C(OH)₂-OR'H⁺ ⇌ R-C(OH)₂⁺ + R'OH

Deprotonation to form the carboxylic acid: R-C(OH)₂⁺ ⇌ R-COOH + H⁺

Base-Catalyzed Hydrolysis Investigations

Base-catalyzed hydrolysis, or saponification, of esters is an irreversible reaction that typically follows second-order kinetics. The reaction proceeds through a nucleophilic acyl substitution mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses to expel the p-cresolate anion, a good leaving group, to form propanoic acid. The propanoic acid is then deprotonated by the base to form the propanoate salt.

Kinetic studies on the alkaline hydrolysis of various esters indicate that the reaction rate is sensitive to both steric and electronic effects of the substituents. For instance, studies on the alkaline hydrolysis of substituted phenyl benzoates show a positive correlation with the electron-withdrawing ability of the substituent on the phenyl ring. This is because electron-withdrawing groups stabilize the developing negative charge in the transition state, thus increasing the reaction rate. Conversely, electron-donating groups like the methyl group in 4-methylphenyl propanoate are expected to decrease the rate of alkaline hydrolysis compared to phenyl propanoate.

The general mechanism for base-catalyzed ester hydrolysis (BAC2) is as follows:

Nucleophilic attack by hydroxide: R-CO-OR' + OH⁻ → R-C(O⁻)(OH)-OR'

Elimination of the alkoxide: R-C(O⁻)(OH)-OR' → R-COOH + R'O⁻

Acid-base reaction: R-COOH + R'O⁻ → R-COO⁻ + R'OH

**Table 1: Expected

Mechanistic Elucidation of Key Chemical Transformations

Kinetic Studies and Reaction Rate Analysis

The hydrolysis of esters like 4-methylphenyl propanoate is a cornerstone of kinetic analysis in organic chemistry. This reaction, which involves the cleavage of the ester bond to form a carboxylic acid and an alcohol (or their respective salts), can be catalyzed by either acid or base. ias.ac.in

Rate = k[Ester][OH⁻]

To simplify the kinetic analysis, experiments are often conducted under pseudo-first-order conditions, where the concentration of the hydroxide ion is kept in large excess compared to the ester concentration. chemrxiv.org This allows the determination of the pseudo-first-order rate constant (k_obs) from the linear plot of the natural logarithm of the ester concentration versus time. The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of the hydroxide ion. chemrxiv.orguv.es

The reactivity of 4-methylphenyl propanoate in alkaline hydrolysis is influenced by the electronic properties of the 4-methylphenyl group. The methyl group is an electron-donating group, which slightly deactivates the carbonyl carbon towards nucleophilic attack by the hydroxide ion. This is in contrast to esters with electron-withdrawing groups on the phenyl ring, which would exhibit faster hydrolysis rates due to the increased electrophilicity of the carbonyl carbon. beilstein-journals.org

Table 1: Representative Second-Order Rate Constants for Alkaline Hydrolysis of Various Esters This table presents data for analogous compounds to illustrate kinetic principles, as specific data for 4-methylphenyl propanoate was not found in the search results.

| Ester | Temperature (°C) | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| Ethyl Acetate (B1210297) | 25 | 0.112 | uv.es |

| Phenyl Acetate | Not Specified | Data not available in snippets | researchgate.net |

| Butyl Benzyl Phthalate (BBzP) | ~20-21 | Value significantly faster than other phthalates | beilstein-journals.org |

| Butylparaben (BP) | ~20-21 | Value slower than smaller alkyl chain parabens | beilstein-journals.org |

The Arrhenius equation relates the rate constant to temperature and allows for the determination of the activation energy (Ea), which is the minimum energy required for the reaction to occur. longdom.orgscribd.com Studies on related esters show that activation energies for alkaline hydrolysis are influenced by the structure of both the acyl and alcohol portions of the ester. ias.ac.in

Transition State Analysis

The mechanism of ester hydrolysis proceeds through a high-energy transition state. For the base-catalyzed hydrolysis of 4-methylphenyl propanoate, the reaction is believed to occur via a B_AC_2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. arkat-usa.org This mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step and leads to the formation of a tetrahedral intermediate. arkat-usa.org

This tetrahedral intermediate is a transient species where the carbon atom of the original carbonyl group is bonded to four substituents: the oxygen of the original carbonyl, the alkyl group from the propionyl moiety, the oxygen of the p-cresoxy group, and the oxygen of the attacking hydroxide ion. The negative charge is localized on the oxygen atom of the original carbonyl group. The subsequent collapse of this intermediate, with the expulsion of the 4-methylphenoxide leaving group, is a faster step that leads to the formation of propanoic acid, which is then deprotonated under the alkaline conditions to form the propanoate salt.

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for analyzing the transition states of chemical reactions. researchgate.netgoogle.com Such studies can model the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products. researchgate.net For the hydrolysis of phenyl esters, theoretical calculations can help to elucidate whether the reaction proceeds through a stable tetrahedral intermediate or via a more concerted mechanism where bond-breaking and bond-forming occur simultaneously. chemrxiv.orgresearchgate.net

Some computational studies on related phenyl ester hydrolysis reactions have suggested that a stable tetrahedral intermediate may not always be present, or that the potential energy surface is very flat around this species, leading to a concerted mechanism. researchgate.net The nature of the transition state, including the extent of bond formation to the nucleophile and bond cleavage to the leaving group, can be inferred from these computational models. researchgate.net

The acidity of the transition-state complex is another aspect that can be analyzed, often using substituent-effect studies. arkat-usa.orgresearchgate.net For acid-catalyzed hydrolysis, the acidity of the transition state is influenced by electron-withdrawing or -donating groups in both the acyl and alkyl parts of the ester. arkat-usa.orgresearchgate.net

The following table provides hypothetical computational data for a related ester hydrolysis to illustrate the type of information obtained from transition state analysis.

Table 2: Illustrative Calculated Energy Profile for a Generic Phenyl Ester Hydrolysis This table contains representative theoretical data for a generic ester hydrolysis to demonstrate the principles of transition state analysis, as specific computational data for 4-methylphenyl propanoate was not available in the search results.

| Species | Relative Energy (kJ/mol) | Description |

|---|---|---|

| Reactants (Ester + OH⁻) | 0 | Initial state |

| Transition State 1 (TS1) | +50 | Formation of the tetrahedral intermediate |

| Tetrahedral Intermediate (TI) | +20 | Transient intermediate species |

| Transition State 2 (TS2) | +45 | Collapse of the intermediate and leaving group departure |

| Products (Carboxylate + Phenoxide) | -30 | Final state |

Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 Methylphenyl Propanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution and, increasingly, in the solid state.

One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within the 4-methylphenyl propanoate molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-methylphenyl propanoate exhibits distinct signals corresponding to the different types of protons. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two doublets in the downfield region (around 7.0-7.3 ppm). The quartet corresponding to the methylene (B1212753) protons (-CH2-) of the propionyl group is expected around 2.5 ppm, while the triplet for the methyl protons (-CH3) of the same group appears further upfield, around 1.2 ppm. The methyl group attached to the phenyl ring gives a singlet at approximately 2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group is the most deshielded, appearing around 173 ppm. The aromatic carbons show signals between approximately 120 and 150 ppm. The methylene carbon of the propionyl group is found around 28 ppm, and the two methyl carbons (one on the propionyl group and one on the phenyl ring) appear at distinct upfield positions, typically below 25 ppm. hmdb.ca

| ¹H NMR Data (Predicted) | ¹³C NMR Data (From Database) hmdb.ca |

| Chemical Shift (ppm) | Assignment |

| ~7.2 (d) | Aromatic CH |

| ~7.0 (d) | Aromatic CH |

| ~2.5 (q) | -CH2- |

| ~2.3 (s) | Ar-CH3 |

| ~1.2 (t) | -CH3 |

Note: Predicted ¹H NMR values are based on standard chemical shift tables and may vary slightly from experimental values. The ¹³C NMR data is sourced from the PubChem database.

COSY: A ¹H-¹H COSY spectrum would reveal the coupling between the methylene and methyl protons of the propionyl group, showing a cross-peak between the quartet and the triplet.

HSQC: An HSQC spectrum correlates directly bonded protons and carbons. It would link the proton signals to their corresponding carbon signals, for instance, the aromatic protons to the aromatic carbons and the aliphatic protons to their respective carbons.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for identifying the connectivity of the molecule. For example, a correlation between the methylene protons of the propionyl group and the carbonyl carbon, as well as a correlation between these same protons and the aromatic carbon attached to the ester oxygen, would confirm the ester linkage.

Solid-state NMR (ssNMR) spectroscopy provides information about the structure, dynamics, and packing of molecules in the solid state. While no specific ssNMR studies on 4-methylphenyl propanoate were found, this technique could be employed to study polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can exhibit distinct ssNMR spectra due to variations in the local chemical environments and intermolecular interactions.

Mass Spectrometry (MS) Applications in Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry can determine the mass of a molecule with very high accuracy. The calculated exact mass of propanoic acid, 4-methylphenyl ester (C10H12O2) is 164.08373 Da. hmdb.ca HRMS analysis would be expected to yield a measured mass very close to this theoretical value, thereby confirming the elemental composition of the compound.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by isolating a precursor ion and inducing its fragmentation to produce product ions. The resulting fragmentation pattern provides valuable structural information. In the electron ionization (EI) mass spectrum of 4-methylphenyl propanoate, the molecular ion peak [M]⁺ would be observed at m/z 164.

Common fragmentation pathways for esters include alpha-cleavage and McLafferty rearrangements. For 4-methylphenyl propanoate, key fragmentation ions would be expected from the cleavage of the ester bond. A prominent peak would likely be observed at m/z 108, corresponding to the 4-methylphenol cation [CH3C6H4OH]⁺•, resulting from a rearrangement and cleavage. Another significant fragment would be the propionyl cation [CH3CH2CO]⁺ at m/z 57. The observation of the tropylium (B1234903) ion or a related fragment at m/z 91, arising from the p-tolyl group, is also plausible.

| Predicted MS/MS Fragmentation Data | | :--- | :--- | | m/z | Proposed Fragment Ion | | 164 | [M]⁺• (Molecular Ion) | | 108 | [HOC6H4CH3]⁺• (4-Methylphenol) | | 91 | [C7H7]⁺ (Tropylium ion) | | 57 | [CH3CH2CO]⁺ (Propionyl cation) |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of 4-methylphenyl propanoate is characterized by several key absorption bands. The most prominent of these is the strong C=O stretching vibration of the ester group, which typically appears in the range of 1730-1750 cm⁻¹. Other significant bands include the C-O stretching vibrations of the ester linkage around 1100-1300 cm⁻¹, and the C-H stretching vibrations of the aromatic and aliphatic portions of the molecule just below and above 3000 cm⁻¹.

| Key IR Absorption Bands | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode | | ~2850-3000 | Aliphatic C-H stretch | | ~3000-3100 | Aromatic C-H stretch | | ~1730-1750 | C=O stretch (ester) | | ~1500-1600 | Aromatic C=C stretch | | ~1100-1300 | C-O stretch (ester) |

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. While no specific Raman spectra for 4-methylphenyl propanoate were identified in the literature search, it would be expected to show strong signals for the non-polar bonds, such as the aromatic ring C=C stretching vibrations. The symmetric vibrations of the molecule would also be particularly Raman active.

Advanced Chromatographic Separation and Purity Assessment

Chromatography is a cornerstone for the analysis and purification of organic esters like 4-methylphenyl propanoate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for determining the purity of a sample, while preparative chromatography is essential for isolating the compound in a high-purity form for further studies.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For 4-methylphenyl propanoate, reverse-phase HPLC (RP-HPLC) is the most common and effective approach. sigmaaldrich.com In RP-HPLC, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture.

Method development for this compound typically involves optimizing several key parameters to achieve a sharp, symmetrical peak with a reasonable retention time, well-separated from any impurities. A C18 column, which contains a stationary phase of silica (B1680970) particles bonded with 18-carbon alkyl chains, is a standard choice for esters like 4-methylphenyl propanoate due to its strong hydrophobic retention capabilities.

The mobile phase composition is a critical factor. A mixture of acetonitrile (B52724) and water is frequently used, often with a gradient elution where the proportion of the organic solvent (acetonitrile) is increased over the course of the analysis. libretexts.org This allows for the efficient elution of both more polar and less polar impurities. To improve peak shape and resolution, a small amount of an acid, such as formic acid or phosphoric acid, is often added to the mobile phase. sielc.comsielc.com Detection is typically performed using a UV detector, set at a wavelength where the aromatic ring of the compound absorbs strongly, such as 264 nm. researchgate.net The goal is to develop a method that is selective, accurate, and robust, often validated according to International Council for Harmonisation (ICH) guidelines. pensoft.net

| Parameter | Typical Condition | Purpose |

| Chromatography Mode | Reverse-Phase (RP) | Suitable for moderately nonpolar compounds. |

| Stationary Phase (Column) | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides hydrophobic interaction for retention. researchgate.net |

| Mobile Phase | Acetonitrile/Water mixture | Common solvents for RP-HPLC. sielc.com |

| Elution Mode | Gradient or Isocratic | Gradient elution is versatile for separating mixtures with varying polarities. libretexts.org Isocratic elution is simpler for routine purity checks. pensoft.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. researchgate.netpensoft.net |

| Detector | UV-Vis Detector | Detects the aromatic ring in the compound. |

| Detection Wavelength | ~264 nm | Wavelength of maximum absorbance for the phenyl group. researchgate.net |

| Column Temperature | 30 °C | Maintained for consistent retention times. pensoft.net |

Gas Chromatography (GC) is an ideal method for assessing the purity of volatile and thermally stable compounds like 4-methylphenyl propanoate. The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, thin capillary column.

For purity analysis, a high-resolution capillary column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is often employed due to its robustness and versatility. nih.gov The sample, dissolved in a volatile solvent, is injected into a heated inlet, where it vaporizes. The carrier gas (typically helium or nitrogen) sweeps the vaporized sample onto the column. The column temperature is usually programmed to increase over time, which facilitates the separation of compounds with a range of boiling points. bibliotekanauki.pl

A Flame Ionization Detector (FID) is commonly used for the analysis of organic compounds like esters because it offers high sensitivity and a wide linear range. epa.gov Alternatively, a Mass Spectrometer (MS) can be used as a detector (GC-MS), providing not only quantitative data but also structural information from the mass spectrum of the compound and any impurities, aiding in their identification. nih.govresearchgate.net The presence of impurities would be indicated by additional peaks in the chromatogram, and their relative amounts can be calculated from the peak areas.

| Parameter | Typical Condition | Purpose |

| Chromatography Mode | Gas-Liquid Chromatography | Suitable for volatile and thermally stable compounds. |

| Stationary Phase (Column) | 5% Phenyl Polymethylsiloxane (e.g., 30 m x 0.25 mm) | A common, versatile stationary phase for a wide range of organic molecules. nih.gov |

| Carrier Gas | Helium or Nitrogen | Inert mobile phase to carry the sample through the column. bibliotekanauki.pl |

| Injection Mode | Split/Splitless | Split mode is used for concentrated samples to avoid column overload. bibliotekanauki.pl |

| Inlet Temperature | 250 - 300 °C | Ensures rapid vaporization of the sample. nih.gov |

| Oven Program | e.g., Start at 50°C, ramp at 10°C/min to 300°C | Separates compounds based on boiling point and column interaction. nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides sensitive universal detection for hydrocarbons. epa.gov MS provides structural identification. researchgate.net |

| Detector Temperature | 260 - 300 °C | Prevents condensation of eluted compounds. bibliotekanauki.pl |

When a highly pure sample of 4-methylphenyl propanoate is required for applications such as structural elucidation or biological testing, preparative chromatography is the method of choice for isolation and purification. rssl.com Unlike analytical chromatography, the goal of preparative chromatography is to isolate and collect a significant quantity of a specific compound rather than just measuring it. rssl.com

This is often achieved by scaling up a previously developed analytical HPLC method. sielc.comsielc.com This involves using a column with a larger diameter and a higher loading capacity. The principle of the separation remains the same, but the conditions are adjusted to maximize throughput. The aim is to overload the column to the greatest extent possible without losing the necessary resolution between the peak of the target compound and its nearest impurities. rssl.com Fractions of the eluent are collected as they exit the detector, and those containing the pure compound are combined.

Alternatively, flash column chromatography, a form of medium-pressure liquid chromatography (MPLC), can be used for purification, particularly after synthesis. nih.gov This technique typically uses a silica gel stationary phase and a solvent system like hexane/ethyl acetate (B1210297). While offering lower resolution than preparative HPLC, it is a rapid and cost-effective method for purifying larger quantities of material. After isolation, the purity of the collected fractions is re-analyzed using analytical HPLC or GC. rssl.com

For a compound like 4-methylphenyl propanoate, a single-crystal X-ray diffraction study would unambiguously confirm its molecular structure. It would reveal the planarity of the phenyl ring, the conformation of the propanoate ester chain, and the dihedral angle between the plane of the aromatic ring and the ester group. researchgate.net

A thorough search of the current scientific literature and crystallographic databases did not yield a specific published crystal structure for this compound. However, structural studies on closely related molecules, such as 8-(4-methylphenyl)-1-naphthol, have been successfully performed, confirming the identity and solid-state conformation of those compounds. researchgate.net If a crystalline form of 4-methylphenyl propanoate were to be isolated, X-ray crystallography would be the ideal method for its complete structural characterization. The resulting data, including unit cell parameters and atomic coordinates, would be an invaluable addition to the chemical literature.

Theoretical and Computational Chemistry Studies of 4 Methylphenyl Propanoate

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These calculations, typically employing methods like Density Functional Theory (DFT), provide a detailed picture of how electrons are distributed and how they influence the molecule's behavior.

Molecular Orbitals and Electron Density Distribution

The electronic structure of 4-methylphenyl propanoate can be elucidated by examining its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites prone to nucleophilic attack.

The distribution of electron density across the molecule reveals its polarity and reactive sites. In 4-methylphenyl propanoate, the ester group's oxygen atoms would exhibit higher electron density due to their electronegativity, while the carbonyl carbon would be electron-deficient. The aromatic ring's electron density would be influenced by the methyl group, an electron-donating group, which would slightly increase the electron density on the ring, particularly at the ortho and para positions relative to the ester linkage.

Table 1: Hypothetical Molecular Orbital Energies for 4-Methylphenyl Propanoate

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -8.5 | Primarily located on the phenyl ring and the non-carbonyl oxygen of the ester. |

| LUMO | -1.2 | Primarily located on the carbonyl group of the ester. |

| HOMO-LUMO Gap | 7.3 | Indicates the molecule's kinetic stability and resistance to electronic excitation. |

Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations.

Conformational Analysis and Rotational Barriers

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of 4-methylphenyl propanoate. researchgate.net Rotation around single bonds, such as the C-O bond of the ester and the C-C bond between the phenyl ring and the ester group, leads to different spatial arrangements called conformers. researchgate.net Computational methods can be used to calculate the potential energy surface for these rotations, identifying the most stable (lowest energy) conformers and the energy barriers between them. samipubco.comhust.edu.vn

The rotation around the ester's C(O)-O bond, for instance, would likely show a preference for a planar conformation to maximize resonance stabilization. The rotational barrier would quantify the energy required to move out of this stable conformation. samipubco.com Similarly, the orientation of the propanoate group relative to the 4-methylphenyl ring would have preferred conformations to minimize steric hindrance.

Table 2: Hypothetical Rotational Barriers for 4-Methylphenyl Propanoate

| Rotational Bond | Dihedral Angle Range (degrees) | Energy Barrier (kcal/mol) | Most Stable Conformation |

| Phenyl-O(ester) | 0-360 | 2.5 - 3.5 | Planar or near-planar |

| O(ester)-C(carbonyl) | 0-360 | 8.0 - 10.0 | s-trans or s-cis preference |

| C(carbonyl)-C(ethyl) | 0-360 | 3.0 - 4.0 | Staggered conformations |

Note: The data in this table is illustrative and represents typical values that would be obtained from conformational analysis.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model chemical reactions involving 4-methylphenyl propanoate, such as its hydrolysis. By mapping the potential energy surface of the reaction, chemists can identify the minimum energy path from reactants to products. A key aspect of this is the characterization of the transition state—the highest energy point along the reaction coordinate.

For the hydrolysis of 4-methylphenyl propanoate, calculations would model the approach of a water molecule or a hydroxide (B78521) ion to the carbonyl carbon. The transition state structure would reveal the bond-breaking and bond-forming processes occurring simultaneously. The energy of this transition state determines the activation energy of the reaction, providing a theoretical prediction of the reaction rate.

Intermolecular Interactions and Solvent Effects

The behavior of 4-methylphenyl propanoate in a condensed phase is governed by its interactions with surrounding molecules. nih.govnih.gov Computational models can simulate these interactions, which can be a combination of van der Waals forces, dipole-dipole interactions, and, in the presence of protic solvents, hydrogen bonding.

Solvent effects are critical to understanding the compound's properties in solution. nih.govnih.gov Implicit solvent models can approximate the solvent as a continuous medium, while explicit solvent models involve simulating individual solvent molecules around the solute. These models can predict how the solvent influences the conformational preferences and reactivity of 4-methylphenyl propanoate. For example, a polar solvent would stabilize polar conformers and could lower the activation energy for reactions involving charged species. nih.govnih.gov

Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties of 4-methylphenyl propanoate, which can then be compared with experimental data for validation. chemscene.com

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretch of the ester, the C-O stretches, and the various vibrations of the aromatic ring and the alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. These predictions are based on the calculated electron density around each nucleus.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, predicting the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum. For 4-methylphenyl propanoate, these transitions would likely involve the π-electrons of the aromatic ring and the ester group.

Table 3: Hypothetical Predicted Spectroscopic Data for 4-Methylphenyl Propanoate

| Spectroscopy | Parameter | Predicted Value |

| IR | Carbonyl (C=O) Stretch | ~1735 cm⁻¹ |

| ¹H NMR | Methyl (on phenyl) Protons | ~2.3 ppm |

| ¹³C NMR | Carbonyl Carbon | ~170 ppm |

| UV-Vis | λmax | ~220 nm, ~270 nm |

Note: The data in this table is illustrative and represents typical values that would be obtained from spectroscopic parameter prediction.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of 4-methylphenyl propanoate over time. researchgate.netrsc.org By solving Newton's equations of motion for all atoms in the system, MD simulations can model the molecule's movements, vibrations, and interactions in various environments, such as in a solvent or at an interface. researchgate.netrsc.org

MD simulations would be particularly useful for understanding how 4-methylphenyl propanoate behaves in a complex medium, such as a biological membrane or in a mixture of solvents. rsc.org These simulations can reveal information about its diffusion, orientation, and the stability of its different conformers in a dynamic environment. For instance, an MD simulation could show how the molecule partitions between an aqueous and an organic phase, providing insights into its lipophilicity.

Role As Precursors and Synthetic Intermediates in Fine Chemical Synthesis

Design and Synthesis of Advanced Chemical Building Blocks

Advanced chemical building blocks are small molecules, such as intermediates and scaffolds, that possess reactive functional groups enabling the introduction of chemical diversity and specific structural features into target molecules. lifechemicals.com Acids and their esters are fundamental classes of these building blocks. lifechemicals.com

Propanoic acid, 4-methylphenyl ester serves as an excellent example of such a building block. Its structure is composed of two key components: the p-cresol (B1678582) moiety and the propionyl group. This duality allows for a range of synthetic transformations. The ester linkage can be readily cleaved through hydrolysis to yield p-cresol and propanoic acid, or it can undergo transesterification to produce other esters. Furthermore, the aromatic ring provides a site for electrophilic substitution reactions, allowing for the introduction of new functional groups, thereby creating more complex and advanced building blocks for further synthesis.

Applications in Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. mdpi.com These reactions are prized in medicinal chemistry and drug discovery for their ability to rapidly generate libraries of complex molecules. researchgate.net

While specific documented MCRs involving this compound are not extensively reported, its structural features suggest potential applications. The aromatic p-cresol portion of the molecule could participate as the nucleophilic component in reactions such as the Friedel-Crafts-type MCRs. Alternatively, the ester could be synthesized in situ during a multicomponent sequence. For example, a reaction involving p-cresol, a carboxylic acid, and a third component could be designed to leverage the reactivity of each starting material in a convergent synthesis, embodying the principles of MCRs to build molecular complexity efficiently.

Strategies for Diversity-Oriented Synthesis Utilizing the Ester Moiety

Diversity-oriented synthesis (DOS) is a synthetic approach aimed at creating collections of structurally diverse small molecules that cover broad regions of chemical space. cam.ac.ukunits.it Unlike target-oriented synthesis, which focuses on a single product, DOS aims to generate a library of compounds with varied molecular skeletons and functionalities, often to screen for new biological activities. cam.ac.uknih.gov

The ester moiety of this compound is an ideal functional group for implementing DOS strategies. A "branching" reaction pathway can be envisioned starting from this central molecule. cam.ac.uk

Divergent Reactions: The ester can be subjected to various cleavage conditions. For instance, hydrolysis would yield a phenol (B47542) (p-cresol), reduction would produce an alcohol, and amidation would generate an amide. Each of these products can then serve as a starting point for a new branch of synthetic modifications.

Scaffold Modification: The p-cresol scaffold, obtained after ester cleavage, can be further diversified. Different functional groups can be attached to the phenolic oxygen or the aromatic ring.

Appendage Diversity: By starting with p-cresol and reacting it with a library of different carboxylic acids, a diverse collection of esters can be created, varying the "appendage" attached to the p-cresyl core.

These strategies allow for the rapid generation of a large and diverse set of molecules from a single, simple precursor, which is a core principle of diversity-oriented synthesis.

Precursor Chemistry for Functionalized Aromatic and Aliphatic Compounds

The role of this compound as a precursor is best understood by considering the chemistry of its constituent parts, which can be accessed via hydrolysis.

Precursor to Functionalized Aromatic Compounds: Hydrolysis of the ester bond liberates p-cresol (4-methylphenol). wikipedia.org p-Cresol is a significant industrial intermediate used primarily in the production of antioxidants. wikipedia.org A key application is the synthesis of butylated hydroxytoluene (BHT), a widely used antioxidant in foods, cosmetics, and industrial fluids. wikipedia.org The synthesis involves the alkylation of p-cresol. Thus, this compound acts as a protected form of p-cresol, which can be released and converted into other valuable functionalized aromatic compounds.

Precursor to Functionalized Aliphatic Compounds: The other product of hydrolysis is propanoic acid. While a simple molecule, propanoic acid and its derivatives are versatile building blocks in their own right. For example, propanoate esters of other alcohols are known to be of interest in the synthesis of biologically active compounds. nih.gov The propionyl group itself can be modified prior to cleavage, or the released propanoic acid can be used in subsequent synthetic steps to build up aliphatic chains or introduce a three-carbon motif into a larger molecule.

Biological and Environmental Interactions of 4 Methylphenyl Propanoate Non Human Focus

Enzymatic Biotransformations and Biocatalysis in Non-Human Systems

The ester linkage in 4-methylphenyl propanoate makes it a substrate for various hydrolytic enzymes, and the aromatic ring opens possibilities for microbial transformations.

Esterase and Lipase-Mediated Reactions

Esterases (EC 3.1.1.x) and lipases (EC 3.1.1.3) are enzymes that catalyze the hydrolysis of ester bonds, and they are also capable of catalyzing the synthesis of esters (esterification) under specific conditions. mdpi.com These enzymes are ubiquitous in nature and are key players in the biotransformation of ester-containing compounds. chemguide.co.uknih.gov

The hydrolysis of 4-methylphenyl propanoate by esterases or lipases would yield p-cresol (B1678582) and propanoic acid. This reaction is reversible, and the equilibrium can be shifted towards synthesis or hydrolysis depending on the reaction conditions, such as water activity. chemguide.co.uk For instance, in aqueous environments, hydrolysis is favored, while in organic solvents, synthesis is more likely. chemguide.co.uk

Lipases, in particular, are widely used in biocatalysis for the synthesis of various esters due to their stability in organic solvents and their high regio- and enantioselectivity. chemguide.co.uk While specific studies on the lipase-catalyzed synthesis of 4-methylphenyl propanoate are not extensively documented in the reviewed literature, the general principles of lipase-catalyzed esterification suggest that it would be a feasible route for its production. nih.gov

Microbial Transformations in Vitro

Microorganisms possess a vast arsenal (B13267) of enzymes capable of transforming a wide array of organic compounds. While direct microbial transformation studies on 4-methylphenyl propanoate are scarce, the metabolism of its hydrolysis product, p-cresol, has been extensively studied in various bacteria. It is highly probable that the initial step in the microbial utilization of 4-methylphenyl propanoate is its hydrolysis to p-cresol and propanoic acid by microbial esterases.

Once formed, p-cresol can be degraded by numerous microorganisms, including species of Pseudomonas and Rhodococcus. jmb.or.krnih.govscilit.com For example, Pseudomonas species are known to degrade p-cresol through different pathways. Some species oxidize p-cresol to protocatechuate, while others convert it to 4-methylcatechol, which is then further metabolized. scilit.comnih.govnih.gov The degradation of p-cresol by Pseudomonas putida has been shown to be effective even at high concentrations. mdpi.com

Rhodococcus species are also recognized for their ability to degrade a wide range of aromatic compounds, including phenolics. researchgate.netnih.gov They can utilize these compounds as a source of carbon and energy. nih.gov The degradation of plasticizers containing ester bonds by Rhodococcus rhodochrous proceeds via hydrolysis of the ester bond followed by oxidation of the resulting alcohol. nih.gov This suggests a similar initial step for 4-methylphenyl propanoate.

The propanoic acid released during hydrolysis can also be readily metabolized by many microorganisms through the propanoate metabolism pathway, where it is converted to propionyl-CoA and subsequently enters the citric acid cycle. creative-proteomics.comnih.govmdpi.comnih.gov

Environmental Fate and Degradation Pathways

The environmental fate of 4-methylphenyl propanoate will be determined by a combination of abiotic and biotic degradation processes.

Abiotic Degradation in Environmental Matrices

Hydrolysis: Esters can undergo hydrolysis in the presence of water, a reaction that can be catalyzed by acids or bases. chemguide.co.uklibretexts.orglibretexts.org In a neutral aqueous environment, the hydrolysis of 4-methylphenyl propanoate to p-cresol and propanoic acid is expected to be a slow process. chemguide.co.uk The rate of this reaction would be influenced by the pH and temperature of the surrounding water matrix.

Photodegradation: The photodegradation of p-cresol, a likely breakdown product of the ester, has been studied. nih.govnih.govmdpi.comresearchgate.net Under UV irradiation, p-cresol can be degraded, and this process can be enhanced by the presence of photocatalysts like titanium dioxide (TiO2) and zinc oxide (ZnO). nih.govmdpi.com This suggests that if 4-methylphenyl propanoate is hydrolyzed to p-cresol in sunlit surface waters, the resulting p-cresol could undergo further degradation through photochemical processes.

Microbial Biodegradation in Soil and Aquatic Systems

The primary route for the environmental degradation of 4-methylphenyl propanoate is expected to be microbial biodegradation. The ester would first be hydrolyzed by extracellular or intracellular microbial esterases into p-cresol and propanoic acid.

In Soil: Soil microorganisms, particularly bacteria and fungi, are well-equipped to degrade aromatic compounds. Pseudomonas species capable of degrading p-cresol have been isolated from creosote-contaminated soil. nih.gov The degradation of p-cresol by these bacteria often involves its conversion to intermediates like p-hydroxybenzaldehyde and p-hydroxybenzoate. nih.gov

In Aquatic Systems: In aquatic environments, microbial communities would also play a crucial role in the degradation of 4-methylphenyl propanoate. The released p-cresol can be mineralized by various aquatic microorganisms. jmb.or.kr Studies on the biodegradation of p-cresol in batch reactors with Pseudomonas putida have shown complete degradation over time. mdpi.com

The following table summarizes the degradation of p-cresol by different Pseudomonas strains, which provides an insight into the potential fate of the p-cresol moiety of 4-methylphenyl propanoate in the environment.

Degradation of p-Cresol by Pseudomonas Species

| Bacterial Strain | Initial p-Cresol Concentration (mg/L) | Time for Complete Degradation (hours) | Reference |

|---|---|---|---|

| Pseudomonas putida ATCC 17484 | 50 - 600 | 24 - 52 | mdpi.com |

| Immobilized Pseudomonas sp. | Not specified | Degradation rates measured | nih.gov |

| Pseudomonas monteilii Cr13 | 100 - 1500 | >98% removal in 24h | researchgate.net |

Natural Occurrence and Biosynthetic Contexts (if documented in non-human biological systems)

There is no direct evidence from the searched literature to suggest that propanoic acid, 4-methylphenyl ester occurs naturally in non-human biological systems. However, its constituent parts, propanoic acid and p-cresol, are found in nature.

Propanoic acid is a common metabolic intermediate produced by various microorganisms through different pathways, including the fermentation of carbohydrates and the breakdown of amino acids. creative-proteomics.comnih.govmdpi.com

p-Cresol is a phenolic compound that can be produced by microorganisms in the gut of animals. mdpi.com It is formed from the bacterial fermentation of the aromatic amino acid tyrosine. mdpi.com p-Cresol is also found in the environment as a result of the degradation of organic matter and as a component of coal tar and petroleum. jmb.or.kr

Given the natural occurrence of both precursors, it is conceivable that 4-methylphenyl propanoate could be formed through enzymatic esterification in specific microbial niches, although this has not been documented.

Future Research Directions and Emerging Trends in 4 Methylphenyl Propanoate Chemistry

Integration with Artificial Intelligence and Machine Learning in Reaction Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of chemical reactions, including the synthesis of 4-methylphenyl propanoate. These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy, significantly reducing the time and resources spent on empirical experimentation. mdpi.comsynthiaonline.commdpi.com

Table 1: Applications of Machine Learning Models in Esterification Reaction Design

| Machine Learning Model/Technique | Application in Esterification/Chemical Synthesis | Potential Impact on 4-Methylphenyl Propanoate | Reference |

| k-Nearest Neighbors (kNN) | Predicting reaction procedures and outcomes. | Initial screening of reaction conditions. | mdpi.com |

| Random Forest (RF) | Predicting reaction outcomes and feature importance. | Identifying key variables (e.g., catalyst loading, temperature) for yield optimization. | |

| XGBoost | High-accuracy prediction of transesterification outcomes. | Fine-tuning reaction parameters for maximum yield and purity. | |

| Artificial Neural Networks (ANN) | Modeling and optimizing catalytic esterification processes. | Developing robust models that outperform traditional response surface methodology (RSM). | researchgate.net |

| Sequence-to-Sequence (Seq2Seq) Transformers | Translating reactants into complete reaction procedures in natural language. | Automating the generation of detailed synthesis protocols. | mdpi.com |

| AI Retrosynthesis (e.g., AiZynth) | Proposing novel and efficient synthetic routes from available building blocks. | Discovering alternative, more sustainable pathways to the target ester. | nih.gov |

Development of Novel Catalytic Systems for Esterification and Derivatization

Catalysis is at the heart of modern organic synthesis, and the development of new catalytic systems for producing and modifying aromatic esters like 4-methylphenyl propanoate is a major research focus. The goal is to create catalysts that are more active, selective, reusable, and environmentally friendly than traditional systems, such as mineral acids.

Recent breakthroughs include the development of bimetallic oxide cluster catalysts, such as Rhodium-Ruthenium (RhRuOₓ/C), for the cross-dehydrogenative coupling (CDC) of arenes and carboxylic acids. labmanager.comeurekalert.org These nanocatalysts show exceptional activity in directly forming aryl esters using molecular oxygen as the sole oxidant, with water as the only byproduct, representing a significant advance in green chemistry. eurekalert.orgbritishwaterfilter.com Another promising area is the use of solid acid catalysts. Acid-activated Indian bentonite (B74815), an inexpensive and locally available clay, has proven to be an excellent and recyclable catalyst for the esterification of p-cresol (B1678582) with various carboxylic acids, achieving high yields under specific conditions. researchgate.netresearchgate.net Such heterogeneous catalysts simplify product purification and reduce waste, as they can be easily recovered and reused. researchgate.net

For derivatization, palladium and nickel catalysts have opened up new avenues. Palladium catalysts with specialized diphosphine ligands (e.g., dcypt) have been developed that can facilitate unique transformations of aromatic esters, moving beyond simple synthesis. waseda.jp

Table 2: Comparison of Novel Catalytic Systems for Aromatic Ester Synthesis

| Catalytic System | Reaction Type | Key Advantages | Reactants for 4-Methylphenyl Propanoate | Reference |

| RhRu Bimetallic Oxide Clusters (RhRuOₓ/C) | Cross-Dehydrogenative Coupling (CDC) | Uses O₂ as the sole oxidant; water is the only byproduct; high atom economy. | Toluene & Propanoic Acid | labmanager.comeurekalert.org |

| Acid Activated Indian Bentonite (AAIB) | Fischer Esterification | Inexpensive, reusable, non-hazardous, environmentally friendly. | p-Cresol & Propanoic Acid | researchgate.netresearchgate.net |

| Palladium with Diphosphine Ligands | Decarboxylative Coupling / "Ester Dance" | Enables novel transformations and functionalization; operates under mild conditions. | Varies (derivatization) | waseda.jporganic-chemistry.org |

| Nickel with dcypt Ligand | Ester Transfer Reaction | Allows transfer of an ester group between aromatic molecules. | Varies (derivatization) | acs.org |

| Benzenesulfonic Acid Derivatives | Fischer Esterification | Green alternative to corrosive sulfuric acid; stable in continuous processes. | p-Cresol & Propanoic Acid |

Exploration of New Reaction Spaces for Functionalization

Beyond creating the ester itself, a significant trend in modern chemistry is the exploration of novel reactions that use the ester functional group as a handle for further molecular editing. This involves discovering new ways to cleave and form bonds around the ester moiety, allowing for the derivatization of 4-methylphenyl propanoate into more complex structures.

A groundbreaking discovery in this area is the "ester dance" reaction. nih.gov This unprecedented palladium-catalyzed reaction allows for the translocation of an ester group from one carbon atom to another on an aromatic ring, providing access to regioisomers that are difficult to synthesize through conventional methods. waseda.jpnih.gov This reaction fundamentally expands the toolbox for modifying aromatic esters.

In addition to the ester dance, research groups have developed other divergent transformations starting from aromatic esters. acs.org These include:

Decarbonylative Coupling: Where the ester's carbonyl group is removed, and the aryl group is coupled with another fragment, such as a phosphorus-containing compound. acs.org

Aryl Exchange Reactions: Nickel-catalyzed reactions that can swap the aryl group of the ester with another aromatic ring. acs.org

Ester Transfer Reactions: Where a nickel catalyst can transfer the entire ester functional group from one aromatic molecule to another, such as a haloarene. acs.org

Deoxygenative Coupling: A process where the C(acyl)–O bond is cleaved and the acyl group is coupled with a nucleophile. acs.org

These innovative reactions move beyond the traditional reactivity of esters (e.g., hydrolysis, reduction) and treat the aromatic ester as a versatile building block for constructing complex molecules. numberanalytics.com

Advanced Analytical Methodologies for Complex Mixture Analysis

As synthetic methods become more sophisticated, the need for advanced analytical techniques to characterize products and analyze complex reaction mixtures becomes paramount. For 4-methylphenyl propanoate, this involves methods that can unambiguously identify the compound, quantify its purity, and detect trace-level byproducts or isomers.

Spectroscopic Methods: Infrared (IR) spectroscopy remains a powerful tool for identifying ester functional groups. Aromatic esters like 4-methylphenyl propanoate exhibit a characteristic "Rule of Three"—a set of three intense peaks corresponding to the C=O stretch (typically 1730–1715 cm⁻¹), the C-C-O stretch (1310–1250 cm⁻¹), and the O-C-C stretch (1130–1100 cm⁻¹). spectroscopyonline.comspectroscopyonline.com The specific positions of these peaks can distinguish aromatic esters from their saturated counterparts. spectroscopyonline.com Mass spectrometry (MS) is indispensable for determining the molecular weight and fragmentation patterns, which provides definitive structural information. acs.orgacs.org

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is essential for separating 4-methylphenyl propanoate from starting materials, reagents, and side products. The retention behavior in reversed-phase HPLC is related to the compound's structure and can be used to identify side-products formed during production. nih.gov The coupling of chromatography with mass spectrometry (e.g., GC-MS or LC-MS) provides a powerful two-dimensional analysis, enabling the separation and identification of components in even the most complex mixtures. acs.org These advanced hyphenated techniques are crucial for monitoring reaction progress, optimizing conditions, and ensuring the final product's quality.

Sustainable and Circular Economy Approaches in Ester Production

The chemical industry is undergoing a paradigm shift towards sustainability, driven by the principles of green chemistry and the circular economy. unife.itseejph.com For 4-methylphenyl propanoate, this translates to developing production processes that minimize environmental impact from cradle to grave.

A key strategy is the use of renewable feedstocks. Research is exploring the biological production of the precursors to 4-methylphenyl propanoate. For example, propionic acid can be produced via the fermentation of renewable resources like whey lactose. psu.edu Similarly, p-cresol, a major component of wastewater from biomass pyrolysis, can be biologically converted, turning a waste stream into a valuable chemical feedstock. scispace.com

The synthesis process itself is a major focus for green innovation. This includes:

Green Catalysis: Employing catalysts that are non-toxic, reusable, and operate under mild conditions, such as the clay-based catalysts and bimetallic nano-catalysts discussed previously. eurekalert.orgresearchgate.net

Solvent Selection: Replacing hazardous solvents like N,N-dimethylformamide (DMF) with greener alternatives such as ethyl acetate (B1210297) (EtOAc) or, ideally, conducting reactions under solventless conditions. unibo.itmanchester.ac.uk

Atom Economy: Designing reactions, like the CDC reactions, that maximize the incorporation of atoms from the reactants into the final product, thus minimizing waste. labmanager.com

The concept of a circular economy involves designing products and processes where materials are continuously cycled. In the broader context of esters, this is exemplified by the chemical recycling of waste polyesters. rsc.org Processes like glycolysis and alcoholysis can depolymerize plastics back into their monomeric ester building blocks, which can then be used to create new materials, closing the loop on carbon resources. rsc.orgresearchgate.net Applying this lifecycle thinking to the production of specialty chemicals like 4-methylphenyl propanoate represents the future of sustainable chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing propanoic acid, 4-methylphenyl ester, and what catalysts or conditions optimize yield?

- Methodological Answer : The ester can be synthesized via acid-catalyzed esterification of 4-methylphenol with propanoic acid derivatives. For example, in a typical procedure, 4-methylphenol reacts with propanoic anhydride or acid chloride in the presence of a catalyst like sulfuric acid (H₂SO₄) under reflux conditions . Alternatively, Friedel-Crafts alkylation may be employed using a Lewis acid catalyst (e.g., AlCl₃) to introduce the propanoate group to the aromatic ring . Reaction optimization often involves adjusting molar ratios (e.g., 1:1.2 phenol-to-anhydride), temperature (80–100°C), and reaction time (4–8 hours).

Q. How can this compound be reliably identified using spectroscopic methods?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC/MS) : Retention time (RT) and mass spectral data (e.g., molecular ion at m/z 178) can confirm identity .

- Nuclear Magnetic Resonance (NMR) : Key signals include a triplet for the ester carbonyl (δ 170–175 ppm in ¹³C NMR), aromatic protons (δ 6.8–7.2 ppm in ¹H NMR for the 4-methylphenyl group), and methyl resonances (δ 2.3 ppm for the aromatic CH₃) .

- FT-IR : Ester carbonyl stretching at ~1740 cm⁻¹ and C-O-C asymmetric stretch at ~1240 cm⁻¹ .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate and water to separate the ester from polar byproducts.

- Distillation : For high-purity isolation, fractional distillation under reduced pressure (e.g., boiling point ~405°C predicted, though experimental values may vary) .

- Column Chromatography : Employ silica gel with a hexane/ethyl acetate gradient (e.g., 9:1 to 4:1) to resolve ester from unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental physicochemical data (e.g., boiling point, density)?

- Methodological Answer : Discrepancies often arise from force field approximations in simulations. For example, predicted boiling points (e.g., 405.4°C ) may differ from experimental values due to intermolecular forces not fully modeled. Validate predictions using:

- Density Functional Theory (DFT) : Refine calculations with solvent models (e.g., COSMO-RS) to account for solvation effects.

- Experimental Calibration : Compare with structurally similar esters (e.g., cresyl isobutyrate, CAS 103-93-5) to identify systematic errors .

Q. What strategies are effective for assessing the biological activity of this compound in cellular models?

- Methodological Answer :

- Microglial Activation Assays : Test interactions with aromatic metabolites (e.g., 4-ethylphenyl sulfate) using ELISA or qPCR to measure cytokine release (e.g., TNF-α, IL-6) .

- Enzyme Inhibition Studies : Screen against esterases or cytochrome P450 isoforms via fluorometric assays. Monitor hydrolysis rates (λₑₓ 340 nm, λₑₘ 450 nm) .

- Toxicity Profiling : Use MTT assays on human cell lines (e.g., HEK293) to determine IC₅₀ values .

Q. How can researchers optimize reaction conditions when low yields arise from competing side reactions (e.g., transesterification)?

- Methodological Answer :

- Kinetic Control : Shorten reaction time to favor esterification over transesterification.

- Protecting Groups : Temporarily block reactive sites on the phenol (e.g., silylation with TMSCl) .

- Catalyst Screening : Test alternatives to H₂SO₄, such as p-toluenesulfonic acid (PTSA) or immobilized lipases (e.g., Novozym 435) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation (PSA: 35.53 Ų indicates moderate polarity but potential volatility).

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes and seek medical attention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.